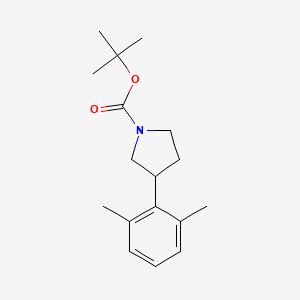
1-Boc-3-(2,6-dimethylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-3-(2,6-dimethylphenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 2,6-dimethylphenyl group
准备方法
The synthesis of 1-Boc-3-(2,6-dimethylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions involving amines and carbonyl compounds.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 2,6-Dimethylphenyl Group: The 2,6-dimethylphenyl group can be introduced through a substitution reaction, often using a suitable halide derivative of the 2,6-dimethylphenyl group and a base to facilitate the reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
化学反应分析
1-Boc-3-(2,6-dimethylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring, using reagents like halogens or sulfonyl chlorides.
Hydrolysis: The Boc group can be removed through hydrolysis under acidic conditions, yielding the free amine.
Common reagents and conditions used in these reactions vary depending on the desired transformation, but typically involve standard organic synthesis techniques.
科学研究应用
1-Boc-3-(2,6-dimethylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-Boc-3-(2,6-dimethylphenyl)pyrrolidine exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibition of enzymatic activity to receptor agonism or antagonism.
相似化合物的比较
1-Boc-3-(2,6-dimethylphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(aminomethyl)pyrrolidine: Similar in structure but with an aminomethyl group instead of the 2,6-dimethylphenyl group.
1-Boc-3-(2,3-dimethylphenyl)pyrrolidine: Differing by the position of the methyl groups on the phenyl ring.
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
属性
分子式 |
C17H25NO2 |
|---|---|
分子量 |
275.4 g/mol |
IUPAC 名称 |
tert-butyl 3-(2,6-dimethylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-12-7-6-8-13(2)15(12)14-9-10-18(11-14)16(19)20-17(3,4)5/h6-8,14H,9-11H2,1-5H3 |
InChI 键 |
ZEWKSHMFSHVRPS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)C2CCN(C2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


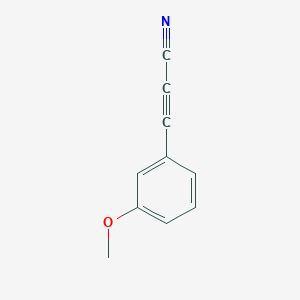
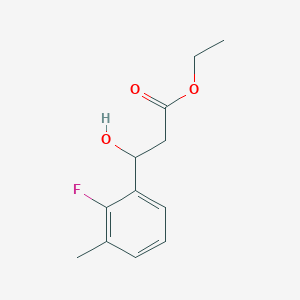
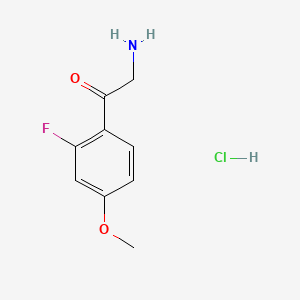
![6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13684305.png)
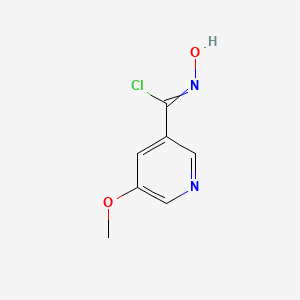
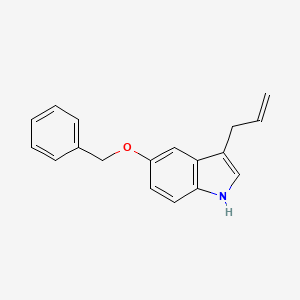

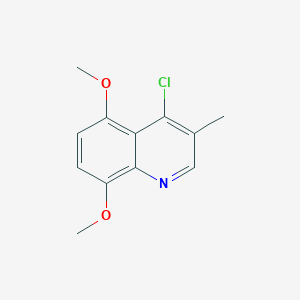
![6-Bromo-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13684330.png)
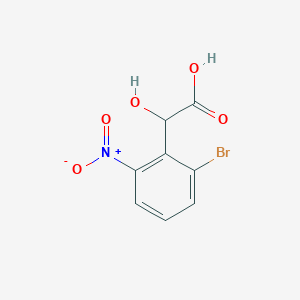
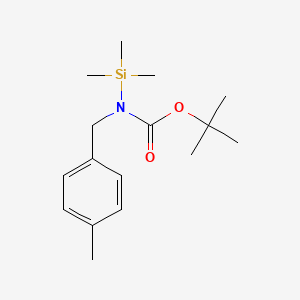
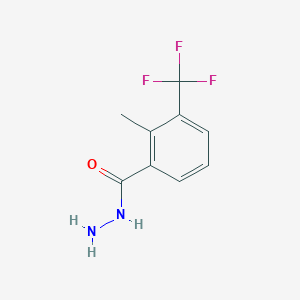
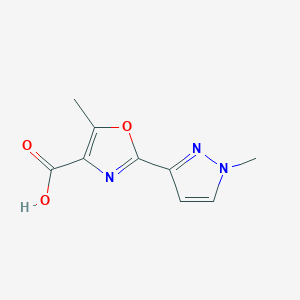
![6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13684357.png)
